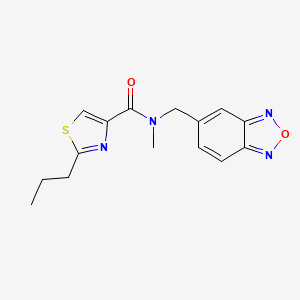![molecular formula C14H19BrN2OS B5667235 N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5667235.png)
N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide is a synthetic compound that has been studied for its unique chemical structure and potential applications. The research on similar compounds has focused on their synthesis, characterization, and the study of their properties.
Synthesis Analysis
The synthesis of compounds similar to N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide often involves complex organic reactions. For instance, Saeed et al. (2010) described the synthesis and characterization of a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, using IR, 1H and 13C-NMR, mass spectrometry, and elemental analysis, highlighting the intricate steps and conditions needed to form such compounds (Saeed et al., 2010).
Molecular Structure Analysis
The structural analysis of these compounds is crucial for understanding their chemical behavior. The crystal structure of related compounds, as determined by X-ray diffraction, shows their solid-state configuration, which is essential for predicting their reactivity and interaction with other molecules. For example, Abosadiya et al. (2015) studied the X-ray structure of similar thiourea derivatives to reveal their molecular geometry and hydrogen bonding patterns (Abosadiya et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions due to their functional groups. The presence of bromo, methyl, and amide functionalities allows for reactions such as nucleophilic substitution, addition, and condensation, which are pivotal in synthesizing more complex molecules or modifying the compound's chemical properties.
Physical Properties Analysis
The physical properties of N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide and related molecules, including melting point, solubility, and crystal structure, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for specific applications, such as in material science or pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are defined by the compound's molecular structure. Studies such as those by Kumar et al. (2016) on similar compounds provide insights into their reactivity patterns, highlighting how different functional groups contribute to the molecule's overall chemical behavior (Kumar et al., 2016).
Eigenschaften
IUPAC Name |
N-[(2-bromo-4-methylphenyl)carbamothioyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2OS/c1-9-5-6-11(10(15)7-9)16-13(19)17-12(18)8-14(2,3)4/h5-7H,8H2,1-4H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQNFFFXNYYSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)CC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

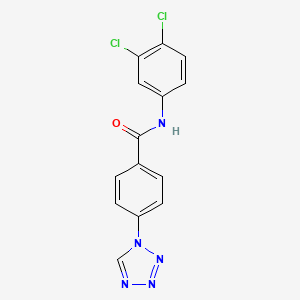
![{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B5667170.png)
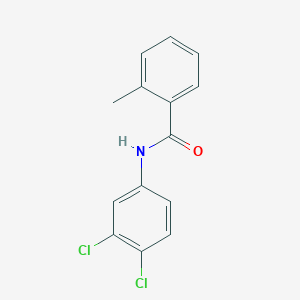
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5667191.png)
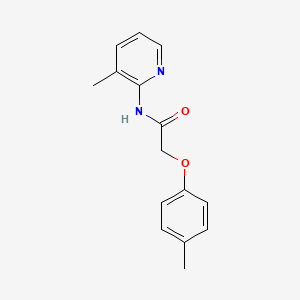
![2-(methylthio)-3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667209.png)
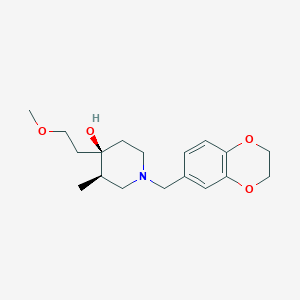
![1-[2-(1H-pyrrol-1-yl)ethyl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5667222.png)
![3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-butenamide](/img/structure/B5667224.png)
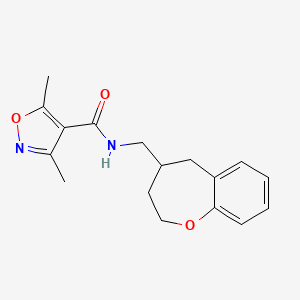
![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5667234.png)
![N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5667238.png)

